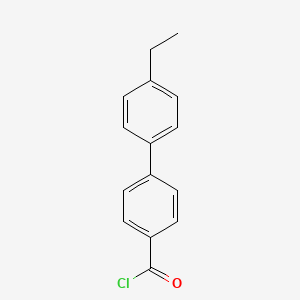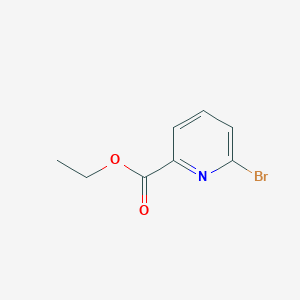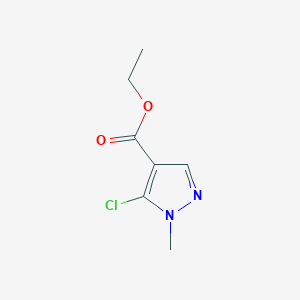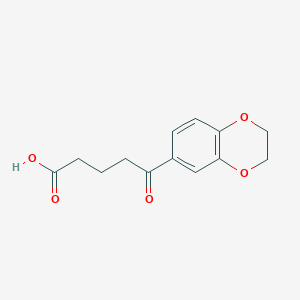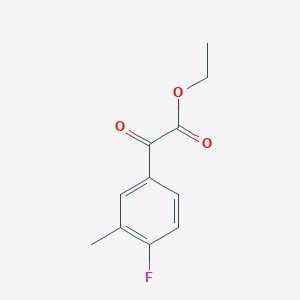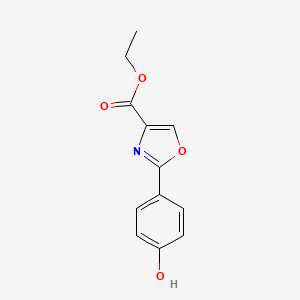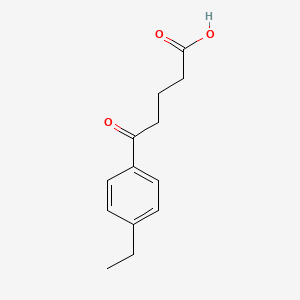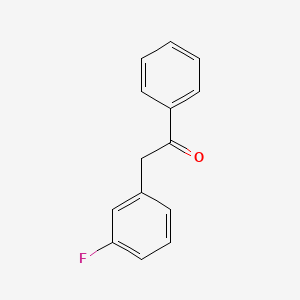
2-(3-Fluorophenyl)-1-phenylethanone
Descripción general
Descripción
The compound "2-(3-Fluorophenyl)-1-phenylethanone" is a fluorinated organic molecule that is structurally related to various other compounds studied for their chemical and biological properties. While the specific compound is not directly analyzed in the provided papers, related compounds with fluorophenyl groups and ethanone moieties have been investigated. These studies have focused on the molecular structure, vibrational frequencies, and potential applications in fields such as nonlinear optics and as potential inhibitors for various biological targets.
Synthesis Analysis
Although the exact synthesis of "2-(3-Fluorophenyl)-1-phenylethanone" is not detailed in the provided papers, similar compounds have been synthesized using different methods. For instance, compounds with fluorophenyl groups can be synthesized from enantiopure precursors, as seen in the synthesis of (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, which is derived from (2S,3S)-phenylglycidol . This suggests that the synthesis of the compound might also involve the use of enantiopure starting materials and could potentially be synthesized through similar pathways.
Molecular Structure Analysis
The molecular structure of related compounds has been thoroughly investigated using various computational and experimental techniques. For example, the optimized molecular structure and vibrational frequencies of compounds with similar fluorophenyl and ethanone groups have been studied using Gaussian09 software package and compared with experimental data . These studies provide insights into the geometrical parameters and the stability of the molecules, which are influenced by hyper-conjugative interactions and charge delocalization.
Chemical Reactions Analysis
The reactivity of fluorophenyl-containing compounds has been explored through their interactions with primary amines and aminated carbohydrates, leading to the formation of fluorescent derivatives that are stable in both acidic and basic solutions . Additionally, the fluorinated compound (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane has been shown to react with α-chiral amines, resulting in diastereomeric products that can be analyzed by NMR and HPLC . These findings suggest that "2-(3-Fluorophenyl)-1-phenylethanone" may also participate in similar chemical reactions due to the presence of reactive functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to "2-(3-Fluorophenyl)-1-phenylethanone" have been characterized. The HOMO and LUMO analysis of these compounds is used to determine charge transfer within the molecules, which is crucial for understanding their reactivity . The molecular electrostatic potential (MEP) maps indicate the regions of negative and positive charges, which are important for predicting sites of electrophilic and nucleophilic attacks. Furthermore, the first hyperpolarizability of these compounds has been calculated, suggesting their potential role in nonlinear optics .
Aplicaciones Científicas De Investigación
Synthesis Applications
- Synthesis of Pharmaceutical Intermediates : Research includes the synthesis of key intermediates for pharmaceutical compounds using phenylacetic acid derivatives. For instance, 4-Fluoroα-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenyl-benzenebutanamide, an intermediate of atorvastatin calcium, was synthesized using bromination of 1-(4-fluorophenyl)-2-phenylethanone derivatives. This showcases the versatility of fluoro-phenylethanones in pharmaceutical synthesis (Zhang Yi-fan, 2010).
- Development of Novel Compounds : Novel N-heterocycle substituted phenylethanone derivatives were synthesized using 2-bromo-4'-fluorophenylethanone. These compounds, which include 2-phenoxy phenylethanone, are important for expanding the range of available pharmacological agents (Mao Ze-we, 2015).
Analytical and Material Science Applications
- Analytical Characterizations : In analytical chemistry, fluorophenyl ethanones have been used for the synthesis and characterization of substances like fluorolintane. Such studies are crucial for understanding the properties and potential applications of new psychoactive substances (M. Dybek et al., 2019).
- Investigation in Molecular Electronics and Optoelectronics : Some studies involve the synthesis of molecules like bis(2,4,5-trimethylphenyl)methane and related compounds with isolated phenyl rings. These molecules have shown unusual photophysical properties, suggesting potential applications in molecular electronics and optoelectronics (Haoke Zhang et al., 2017).
Pharmaceutical Research
- Anticonvulsant Activity : Compounds derived from fluoro-phenylethanones have been investigated for their anticonvulsant activity. These studies are essential for the development of new treatments for conditions like epilepsy (O. A. Bihdan, 2019).
Propiedades
IUPAC Name |
2-(3-fluorophenyl)-1-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO/c15-13-8-4-5-11(9-13)10-14(16)12-6-2-1-3-7-12/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGKOVXIHKXNPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374637 | |
| Record name | 2-(3-fluorophenyl)-1-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluorophenyl)-1-phenylethanone | |
CAS RN |
347-90-0 | |
| Record name | 2-(3-fluorophenyl)-1-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



